![molecular formula C19H24N2O3S B2432116 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-38-4](/img/structure/B2432116.png)
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Description
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as '25I-NBOH', is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a derivative of the 2C family of psychedelics and is known for its hallucinogenic properties. In recent years, 25I-NBOH has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds like 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide often involves complex reactions that contribute to the development of new synthetic methodologies. For instance, compounds with dimethoxybenzamide structures have been synthesized through various chemical reactions, providing valuable insights into chemical synthesis and structural manipulation techniques. These methodologies are crucial for the preparation of compounds with potential applications in medicinal chemistry and materials science (Okumura et al., 1998).
Potential Biological Activities
Compounds containing thiophene and pyrrolidine moieties, similar to 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, have been explored for their potential biological activities. For example, certain benzodifuranyl derivatives, which share some structural similarities, have shown anti-inflammatory and analgesic properties, indicating the potential for related compounds to exhibit similar biological activities (Abu‐Hashem et al., 2020).
Applications in Material Science
The synthesis of conducting polymers from monomers based on pyrrole, which is structurally related to the pyrrolidine ring in 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, demonstrates the potential application of such compounds in material science. These conducting polymers have applications in electronics and as functional materials due to their electrical properties (Sotzing et al., 1996).
properties
IUPAC Name |
3,5-dimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-9-15(10-17(11-16)24-2)19(22)20-12-18(14-5-8-25-13-14)21-6-3-4-7-21/h5,8-11,13,18H,3-4,6-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKMUZMDIIXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide |
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